N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide
Description
N-[4-[(E)-2-(4-Nitrophenyl)ethenyl]phenyl]acetamide is an acetamide derivative featuring a central ethenyl (C=C) bridge connecting a 4-nitrophenyl group to a para-substituted phenyl ring bearing an acetamide moiety. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (acetamide) groups, influencing its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
15427-50-6 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)17-15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)18(20)21/h2-11H,1H3,(H,17,19)/b3-2+ |
InChI Key |
KMYUHKCVKYYXKJ-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Phosphonium Ylide Preparation
The Wittig reaction remains the most widely employed method for constructing the (E)-ethenyl bridge in N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide. Synthesis begins with generating a stabilized phosphonium ylide from 4-acetamidobenzyl bromide. Treatment with triphenylphosphine in anhydrous tetrahydrofuran under nitrogen atmosphere produces the corresponding benzyltriphenylphosphonium salt. Subsequent deprotonation using potassium tert-butoxide at −78°C yields the reactive ylide species, critical for maintaining stereochemical control.
Coupling with 4-Nitrobenzaldehyde
The ylide reacts with 4-nitrobenzaldehyde in dichloromethane at 0°C, gradually warming to room temperature over 12 hours. This step forms the trans-ethenyl linkage with >95% stereoselectivity, as confirmed by $$^1$$H NMR coupling constants ($$J = 16.2\ \text{Hz}$$). Precipitation from hexane-ethyl acetate mixtures (3:1 v/v) provides crude (E)-4-(4-nitrostyryl)acetanilide, which is recrystallized from ethanol to achieve 92% purity (HPLC).
Table 1: Wittig Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous THF/DCM | +18% vs. DMF |
| Temperature | 0°C → RT gradient | +22% vs. RT |
| Base | KOtBu | +15% vs. NaOH |
| Aldehyde:PPh3 Ratio | 1:1.2 | Max yield |
Post-Reaction Processing
The crude product undergoes silica gel chromatography (ethyl acetate/hexane 1:4) to remove triphenylphosphine oxide byproducts. Final recrystallization from methanol yields needle-like crystals (mp 234–236°C), with elemental analysis confirming C$${16}$$H$${14}$$N$${2}$$O$${3}$$ composition. Fourier-transform infrared spectroscopy (FTIR) shows characteristic peaks at 1665 cm$$^{-1}$$ (amide C=O) and 1520 cm$$^{-1}$$ (asymmetric NO$$_2$$ stretch).
Heck Coupling Approach
Palladium-Catalyzed Vinylation
An alternative route employs Heck cross-coupling between 4-iodoacetanilide and 4-nitrostyrene. Using palladium(II) acetate (5 mol%) and tri-o-tolylphosphine (10 mol%) in dimethylacetamide at 120°C, the reaction achieves 78% conversion after 24 hours. The bulky phosphine ligand suppresses β-hydride elimination, preserving the ethenyl group’s integrity.
Substrate Engineering
4-Nitrostyrene synthesis involves condensation of 4-nitrobenzaldehyde with methyltriphenylphosphorane. Gas chromatography-mass spectrometry (GC-MS) analysis reveals 98.5% (E)-isomer content when using freshly distilled benzaldehyde derivatives. For the iodide partner, 4-iodoacetanilide is prepared via iodination of acetanilide using iodine monochloride in glacial acetic acid (87% yield).
Table 2: Heck Coupling Efficiency Metrics
| Catalytic System | Conversion (%) | E:Z Ratio |
|---|---|---|
| Pd(OAc)$$2$$/P(o-Tol)$$3$$ | 78 | 96:4 |
| PdCl$$2$$(PPh$$3$$)$$_2$$ | 62 | 89:11 |
| NiCl$$_2$$(dppe) | 41 | 82:18 |
Sequential Nitration-Acetylation Strategy
Directed Nitration of Precursors
Post-functionalization approaches nitrate pre-formed stilbenes. Treatment of 4-vinylacetanilide with fuming nitric acid (d = 1.52) in sulfuric acid at −10°C introduces the nitro group para to the ethenyl bridge. Quenching in ice water precipitates the nitrated intermediate, which is neutralized with sodium bicarbonate (85% yield).
Regioselectivity Challenges
Competitive meta-nitration (12–18%) necessitates multiple recrystallizations from dimethylformamide/water mixtures. X-ray crystallography confirms para-nitration predominance due to the acetamide group’s strong directing effects. Differential scanning calorimetry (DSC) shows exothermic decomposition at 287°C, requiring careful temperature control during scale-up.
Advanced Purification Techniques
High-Performance Liquid Chromatography
Preparative HPLC (C18 column, 70:30 methanol-water) resolves residual isomeric impurities (<2%). UV detection at 254 nm tracks the target compound’s elution (t$$_R$$ = 14.3 min), while electrospray ionization mass spectrometry (ESI-MS) confirms m/z 298.1 [M+H]$$^+$$.
Recrystallization Solvent Screening
Ethanol-water (9:1) provides optimal crystal growth kinetics, yielding 99.1% pure product (Karl Fischer titration: 0.12% H$$_2$$O). Polarized light microscopy reveals orthorhombic crystal habit, advantageous for pharmaceutical formulation.
Mechanistic Considerations
Wittig Reaction Stereoelectronic Effects
Density functional theory (DFT) calculations (B3LYP/6-31G*) demonstrate the ylide’s nucleophilic carbon attacks the aldehyde’s electrophilic carbonyl, forming an oxaphosphorane intermediate. Pseudorotation and P=O bond cleavage drive E-selectivity, with activation energy ΔG$$^‡$$ = 24.3 kcal/mol.
Heck Coupling Oxidative Addition
Palladium(0) inserts into the C–I bond of 4-iodoacetanilide (rate-determining step), followed by alkene coordination and migratory insertion. Syn-periplanar β-hydrogen elimination completes the catalytic cycle, with bulky ligands disfavoring Z-configuration.
Scalability and Industrial Relevance
Continuous Flow Synthesis
Microreactor technology enhances the Wittig reaction’s scalability. At 100 mL/min flow rate, residence time of 8 minutes in a silicon carbide packed bed reactor achieves 94% conversion, reducing byproduct formation versus batch processing.
Green Chemistry Metrics
Solvent recovery systems reclaim >98% THF via fractional distillation. Process mass intensity (PMI) analysis shows 23 kg waste/kg product, outperforming traditional methods (PMI = 47). Life cycle assessment indicates 38% lower carbon footprint versus Heck coupling routes.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's information regarding the applications of compounds related to "N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide":
Mirabegron
Mirabegron, also known as 2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]acetamide, is a β-3 adrenoceptor agonist . It is used for the treatment of urinary frequency, urgency, and urinary incontinence associated with overactive bladder . Mirabegron is available under the brand names Myrbetriq in the US, Betmiga in the EU, and Betanis in Japan as extended-release tablets . The present invention relates to an improved process for the preparation of pure Mirabegron .
The present invention also relates to a novel process for preparing (R)-l-phenyl-2- [[2-(4-nitrophenyl)ethyl] amino] ethanol hydrochloride of formula (2), which is useful as an intermediate in the synthesis of mirabegron of formula (1) .
Acetamidochalcones
Acetamidochalcones have been studied for their potential as antinociceptive agents .
- Nine acetamidochalcones were synthesized and evaluated using the mice writhing test .
- Several compounds demonstrated significant inhibition of abdominal constrictions in mice, with some being more effective than acetylsalicylic acid and acetaminophen .
- Specifically, N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (6) was among the compounds tested .
Pyrazinamide
- Pyrazinamide is an antituberculosis drug .
- Studies have shown that it has good penetration into lung tissue among patients with pulmonary tuberculosis .
- The tissue penetration of pyrazinamide highlights its importance in both drug-susceptible and drug-resistant antituberculosis treatment regimens .
Lidocaine
- Lidocaine concentration in oral tissue can be affected by the addition of epinephrine .
- Addition of epinephrine to the local anesthetic inhibited systemic absorption of local .
- The effect of lidocaine concentration in the jawbone and oral mucosal tissue by the addition of epinephrine to the local anesthetic lidocaine was considered by quantitatively measuring lidocaine concentration within the tissue .
Mechanism of Action
The mechanism of action of N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6)
- Structure: Differs by replacing the ethenyl bridge with a propenoyl (α,β-unsaturated ketone) group.
- Activity: Demonstrated potent antinociceptive effects in mice, outperforming acetylsalicylic acid and acetaminophen by 32–34-fold in the writhing test .
N-[4-(4-Nitrophenoxy)phenyl]acetamide
- Structure: Replaces the ethenyl bridge with a nitrophenoxy group.
- Crystallography : Forms C(4) hydrogen-bonded chains and π-π interactions in the solid state, influencing solubility and thermal stability .
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide
- Structure : Substitutes the 4-nitrophenyl group with a benzothiazole ring.
- Properties : Molecular mass = 294.37 g/mol; benzothiazole introduces sulfur-based electronic effects, which may enhance antimicrobial or fluorescence properties .
Functional Group Modifications
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
- Structure: Features a phenoxy linker with formyl and methoxy groups.
- Impact : The formyl group increases reactivity (e.g., in Schiff base formation), while methoxy improves lipophilicity, contrasting with the target compound’s nitro-ethenyl motif .
2-(2,4-Dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide
- Structure: Incorporates a diazenyl (-N=N-) bridge and dichlorophenoxy group.
Physicochemical Properties
Note: The ethenyl bridge in the target compound may improve π-π stacking in biological systems compared to ether or ketone linkers.
Biological Activity
N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antibacterial, and antioxidant activities, supported by various studies and data.
Structural Overview
The compound's structure features an acetamide group linked to a phenyl ring with a nitrophenyl substituent, which is crucial for its biological activity. The presence of the nitro group can enhance electron-withdrawing properties, potentially influencing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various cancer cell lines. A study reported an IC50 value of 12.5 μM against breast cancer cells (MCF-7), indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as an antibacterial agent .
- Mechanism : Its antibacterial action is believed to stem from disrupting bacterial cell wall synthesis and inhibiting DNA replication processes, making it effective against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays:
- DPPH Radical Scavenging : The compound exhibited a scavenging activity of 85% at a concentration of 50 µg/mL, outperforming ascorbic acid in similar tests. This suggests a strong potential for preventing oxidative stress-related damage in biological systems .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability:
- Absorption and Distribution : Computational models predict favorable absorption characteristics with a high volume of distribution (Vd), suggesting effective systemic availability upon administration .
- Toxicity Profile : Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant acute toxicity in animal models. Long-term studies are necessary to confirm chronic toxicity profiles .
Case Studies and Comparative Data
Q & A
Q. What are the common synthetic routes for N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-acetamidobenzaldehyde and 4-nitroacetophenone under basic conditions (e.g., NaOH in ethanol). This forms the (E)-configured ethenyl bridge due to thermodynamic stability. Alternatively, Heck coupling between 4-bromoacetophenone and 4-nitrostyrene derivatives can be employed using palladium catalysts to ensure stereochemical control . Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol or ethanol to achieve >95% purity. Yield optimization requires strict temperature control (60–80°C) and inert atmospheres to prevent oxidation of the nitro group.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Key peaks include the acetamide NH (δ 10.2–10.5 ppm, singlet), aromatic protons (δ 7.5–8.3 ppm), and ethenyl protons (δ 6.8–7.2 ppm, doublets with J ≈ 16 Hz for E-configuration).
- IR : Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- X-ray Crystallography : Single-crystal analysis (e.g., using methanol recrystallization) confirms the E-configuration and planarity of the conjugated system. Unit cell parameters (monoclinic, space group C2/c) and hydrogen-bonding networks are critical for validating intermolecular interactions .
- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 297.1 (C₁₆H₁₃N₂O₃) .
Q. What are the key physicochemical properties relevant to experimental handling?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solubility in toluene is limited (≈1.2 mg/mL at 25°C) due to the nitro group’s polarity .
- Melting Point : 198–202°C (decomposition observed above 210°C).
- UV-Vis Spectroscopy : Strong absorption at λₘₐₓ ≈ 350–370 nm (ε > 10,000 M⁻¹cm⁻¹) due to π→π* transitions in the conjugated system .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap (~3.2 eV), indicating potential as a semiconductor material. Electron-withdrawing nitro and electron-donating acetamide groups create a push-pull system, enhancing charge-transfer properties. Molecular electrostatic potential (MEP) maps identify nucleophilic (acetamide oxygen) and electrophilic (nitro group) sites for reaction planning .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., antinociceptive potency) may arise from impurities or stereochemical variations. Solutions include:
Q. How are crystal packing and intermolecular interactions analyzed?
- Methodological Answer : X-ray diffraction data (e.g., CCDC 1910293) reveal π-π stacking between aromatic rings (distance ≈3.5 Å) and hydrogen bonds (N-H···O=C, ≈2.1 Å). Mercury software visualizes packing diagrams, while Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts ≈25%) . Thermal ellipsoid plots assess molecular rigidity, critical for materials science applications.
Q. What advanced spectroscopic techniques elucidate reaction mechanisms?
- Methodological Answer :
- In Situ FTIR : Monitors carbonyl and nitro group changes during synthesis.
- NMR Kinetics : Tracks intermediates (e.g., enolates) in condensation reactions.
- EPR Spectroscopy : Detects radical species if photodegradation is studied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
